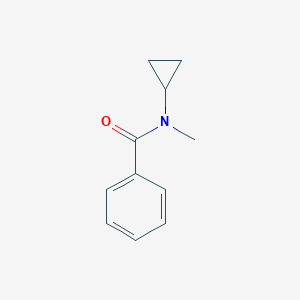

N-cyclopropyl-N-methylbenzamide

Description

Structure

3D Structure

Properties

CAS No. |

155940-92-4 |

|---|---|

Molecular Formula |

C11H13NO |

Molecular Weight |

175.23 g/mol |

IUPAC Name |

N-cyclopropyl-N-methylbenzamide |

InChI |

InChI=1S/C11H13NO/c1-12(10-7-8-10)11(13)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |

InChI Key |

YJGOXHXGSNBHRI-UHFFFAOYSA-N |

SMILES |

CN(C1CC1)C(=O)C2=CC=CC=C2 |

Canonical SMILES |

CN(C1CC1)C(=O)C2=CC=CC=C2 |

Synonyms |

Benzamide, N-cyclopropyl-N-methyl- |

Origin of Product |

United States |

Synthetic Methodologies for N Cyclopropyl N Methylbenzamide and Analogous Amides

Direct Amide Bond Formation Strategies

The most straightforward approach to N-cyclopropyl-N-methylbenzamide involves the direct formation of the amide bond between a suitable amine and a carboxylic acid derivative. Acylation reactions using highly reactive acid chlorides are a cornerstone of this strategy.

Acylation Reactions via Acid Chlorides and Amines

The reaction of an amine with an acid chloride is a classic and widely used method for amide synthesis due to the high reactivity of the acid chloride. nih.gov In the context of this compound synthesis, this would involve the reaction of N-cyclopropyl-N-methylamine with benzoyl chloride.

The general mechanism involves the nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion to form the amide. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic. vedantu.com

General Procedures for N-Substituted Benzamide (B126) Synthesis

A common and effective procedure for the synthesis of N-substituted benzamides from amines and benzoyl chloride is the Schotten-Baumann reaction. wikipedia.orgtestbook.com This method is particularly useful as it is often performed in a two-phase system, consisting of an organic solvent (like dichloromethane (B109758) or diethyl ether) and an aqueous phase containing a base, typically sodium hydroxide (B78521). wikipedia.org The base in the aqueous phase neutralizes the generated HCl, while the reactants and the product remain in the organic phase. wikipedia.org Pyridine can also be used as a base, and it can sometimes enhance the reactivity of the acyl chloride. byjus.com

The key features of the Schotten-Baumann reaction are its base-catalyzed nature, which drives the equilibrium towards amide formation, and the neutralization of the acid byproduct. byjus.com

Table 1: Key Aspects of the Schotten-Baumann Reaction for Benzamide Synthesis

| Feature | Description | Reference(s) |

| Reaction Type | Condensation reaction | wikipedia.org |

| Reactants | Amine (primary or secondary) and Acid Chloride (e.g., Benzoyl chloride) | testbook.com |

| Key Condition | Presence of a base (e.g., aqueous NaOH, pyridine) | byjus.comorganic-chemistry.org |

| Solvent System | Often a two-phase system (water and an organic solvent) | wikipedia.org |

| Mechanism | Nucleophilic acyl substitution | vedantu.com |

N-Methylation and Alkylation Approaches to N-Substituted Amides

N-Monomethylation of Amine Precursors

The synthesis of the key precursor, N-cyclopropyl-N-methylamine, can be achieved through reductive amination. This process involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent. libretexts.orgpressbooks.pub For instance, the reaction of cyclopropanecarboxaldehyde (B31225) with methylamine, followed by reduction, would yield N-cyclopropyl-N-methylamine. Common laboratory reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). libretexts.org The reaction proceeds through the formation of an intermediate imine or iminium ion, which is then reduced to the amine. youtube.com

Alternatively, N-methylation of a secondary amide, such as N-cyclopropylbenzamide, can be performed. Traditional methods often employ hazardous methylating agents like methyl iodide or dimethyl sulfate. researchgate.net However, recent advancements have focused on greener alternatives. One such method involves the use of quaternary ammonium (B1175870) salts, like phenyltrimethylammonium (B184261) iodide (PhMe₃NI), in the presence of a base such as cesium carbonate (Cs₂CO₃), to achieve monomethylation of secondary amides. acs.org

Table 2: Comparison of N-Methylation Strategies

| Method | Methylating Agent | Key Features | Reference(s) |

| Reductive Amination | Carbonyl compound + Amine + Reducing Agent | Forms the amine precursor first. Versatile for primary, secondary, and tertiary amine synthesis. | libretexts.orgpressbooks.pub |

| Direct N-methylation of Amides | e.g., Methyl iodide, Quaternary ammonium salts | Introduces the methyl group after amide formation. Can require harsh reagents, but greener alternatives are being developed. | researchgate.netacs.org |

Specialized Catalytic Synthesis Routes

Modern synthetic chemistry has seen the development of powerful catalytic methods for amide bond formation and the construction of complex amines, which can be applied to the synthesis of this compound and its analogs.

Spectroscopic and Crystallographic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. Through the analysis of chemical shifts, coupling constants, and correlation spectra, the connectivity and spatial arrangement of atoms within N-cyclopropyl-N-methylbenzamide can be meticulously mapped.

¹H NMR and ¹³C NMR Analysis

The ¹H NMR spectrum of this compound provides characteristic signals for the protons in the benzoyl, cyclopropyl (B3062369), and N-methyl groups. The aromatic protons of the benzene (B151609) ring typically appear as a multiplet in the range of δ 7.30-7.80 ppm. The N-methyl group exhibits a singlet, while the protons of the cyclopropyl ring and the methine proton attached to the nitrogen show distinct multiplets at higher field strengths, indicative of their aliphatic nature. rsc.org

The ¹³C NMR spectrum complements the proton data by providing information about the carbon skeleton. The carbonyl carbon of the amide group is characteristically deshielded, appearing at a chemical shift of approximately δ 168.3 ppm. The carbons of the benzene ring resonate in the aromatic region (typically δ 126-135 ppm), while the N-methyl carbon and the carbons of the cyclopropyl group are found in the aliphatic region of the spectrum. rsc.orgchemicalbook.com

Detailed ¹H and ¹³C NMR spectral data are presented in the tables below.

Table 1: ¹H NMR Spectral Data of this compound

| Proton | Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.65-7.72 | m |

| Aromatic-H | 7.30-7.44 | m |

| N-CH₃ | 2.93 | d |

| Cyclopropyl-H | 0.5-1.0 | m |

Data obtained in CDCl₃ solution. Chemical shifts are referenced to TMS. m = multiplet, d = doublet.

Table 2: ¹³C NMR Spectral Data of this compound

| Carbon | Chemical Shift (ppm) |

| C=O | 168.3 |

| Aromatic C (quaternary) | 134.6 |

| Aromatic C-H | 131.4 |

| Aromatic C-H | 128.6 |

| Aromatic C-H | 126.9 |

| N-CH₃ | 26.9 |

| Cyclopropyl CH | |

| Cyclopropyl CH₂ |

*Data obtained in CDCl₃ solution. Chemical shifts for cyclopropyl carbons are not explicitly detailed in the provided search results but are expected in the aliphatic region.

Two-Dimensional Heteronuclear NMR Experiments

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. An HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton to its corresponding carbon.

HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between the benzoyl group, the N-methyl group, and the cyclopropyl ring across the amide bond. For instance, correlations would be expected between the N-methyl protons and the carbonyl carbon, as well as the cyclopropyl methine proton and the carbonyl carbon.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to gain structural information through fragmentation analysis.

Liquid Chromatography–Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF-MS/MS)

LC-ESI-QTOF-MS/MS is a highly sensitive and accurate technique for the analysis of organic molecules. nih.gov In this method, the sample is first separated by liquid chromatography and then introduced into the mass spectrometer via an electrospray ionization source, which generates protonated molecular ions [M+H]⁺.

The Quadrupole Time-of-Flight (QTOF) analyzer provides high-resolution mass measurements, allowing for the determination of the exact mass and elemental formula of the parent ion. For this compound (C₁₁H₁₃NO), the expected monoisotopic mass is 175.0997 g/mol . epa.gov

Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the parent ion and analysis of the resulting fragment ions. This fragmentation pattern provides valuable structural information. Characteristic fragments for this compound would likely include the benzoyl cation (m/z 105) and fragments resulting from the loss of the cyclopropyl and methyl groups. rsc.org

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characterization of Cyclopropyl and Carbonyl Functional Groups

The FTIR spectrum of this compound displays characteristic absorption bands corresponding to its key functional groups. The most prominent band is the carbonyl (C=O) stretching vibration of the amide group, which typically appears in the region of 1630-1680 cm⁻¹. The exact position of this band can be influenced by factors such as hydrogen bonding and the electronic effects of the substituents. researchgate.net

The N-H stretching vibration, which is characteristic of primary and secondary amides, is absent in this compound as it is a tertiary amide. The C-N stretching vibration of the amide group is also observable.

The presence of the cyclopropyl group is indicated by C-H stretching vibrations typically found just above 3000 cm⁻¹ and characteristic ring deformation (breathing) modes at lower wavenumbers. The aromatic ring gives rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. researchgate.net The N-methyl group will show C-H stretching and bending vibrations.

Table 3: Key FTIR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Amide | C=O stretch | 1630-1680 |

| Aromatic Ring | C=C stretch | 1450-1600 |

| Aromatic Ring | C-H stretch | >3000 |

| Cyclopropyl | C-H stretch | >3000 |

| Methyl | C-H stretch | 2850-2960 |

Based on comprehensive searches of publicly available scientific literature and databases, specific X-ray diffraction and crystallographic data for the compound This compound is not available.

While research exists on related benzamide (B126) structures and derivatives containing cyclopropyl moieties, the crystal structure of this compound itself has not been individually characterized and published. Therefore, an article focusing on the "Spectroscopic and Crystallographic Characterization" of this specific compound, as per the requested outline, cannot be generated at this time due to the absence of the necessary primary crystallographic data.

Academic studies providing detailed elucidation of molecular structures and the analysis of hydrogen bonding through X-ray diffraction are crucial for fulfilling the request, and this information is not present in the current body of scientific literature for this compound.

Applications of N Cyclopropyl N Methylbenzamide in Chemical Research and Development

Role as Versatile Synthetic Building Blocks and Scaffolds

N-cyclopropyl-N-methylbenzamide and its derivatives are recognized as versatile building blocks in the synthesis of complex, biologically active molecules. The rigid cyclopropyl (B3062369) group, combined with the benzamide (B126) core, provides a structurally defined starting point for the elaboration of more intricate chemical architectures. This is particularly evident in the development of targeted therapeutics.

A notable example is the discovery of AZD6703, a clinical candidate for the treatment of inflammatory diseases through the inhibition of p38α MAP kinase. nih.gov The core structure of AZD6703 is N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide. nih.gov The synthesis of this complex molecule relies on the N-cyclopropylbenzamide portion as a key structural element, which is elaborated with a quinazolinone heterocycle. The N-cyclopropylbenzamide moiety was crucial for achieving the desired pharmacological profile, and its use as a synthetic scaffold highlights its importance in medicinal chemistry for constructing novel kinase inhibitors. nih.gov

The synthetic utility of related cyclopropane-containing carboxamides is also well-documented. For instance, a general method for preparing 1-phenylcyclopropane carboxamide derivatives has been developed, which involves the α-alkylation of 2-phenyl acetonitrile (B52724) derivatives followed by conversion to the corresponding carboxamide. nih.gov This underscores the accessibility of the cyclopropylamide scaffold for further chemical modification and its role as a versatile intermediate in the synthesis of diverse compound libraries. nih.gov

Development and Evaluation of Chemical Probes for Receptor Interaction Studies

The development of chemical probes is essential for elucidating the function of biological targets such as receptors and enzymes. The N-cyclopropylbenzamide scaffold can be adapted for this purpose, including for the synthesis of radiolabeled ligands and enzyme inhibitors.

While specific studies detailing the radiolabeling of this compound are not prevalent, the broader class of benzamide derivatives is frequently utilized in the development of radioligands for positron emission tomography (PET) imaging and in vitro binding assays. These radiolabeled molecules are invaluable tools for visualizing and quantifying the distribution of their target receptors in the brain and other tissues.

For example, various benzamide derivatives have been successfully labeled with positron-emitting isotopes such as carbon-11 (B1219553) and fluorine-18 (B77423) to create PET tracers for dopamine (B1211576) D2/D3 receptors, which are implicated in a range of neurological and psychiatric disorders. The synthesis of these radioligands typically involves the late-stage introduction of the radioisotope onto a precursor molecule that contains the core benzamide structure. The resulting radiotracers are then used in PET imaging studies to investigate receptor density and occupancy in both healthy and diseased states. The principles applied in the development of these benzamide-based radioligands could readily be extended to this compound derivatives to explore novel biological targets.

Derivatives of N-cyclopropylbenzamide have been investigated as inhibitors of various enzymes, demonstrating the utility of this chemical class in studying enzyme-ligand interactions. A prominent example is the exploration of cyclopropyl carboxamides as antimalarial agents that target the mitochondrial protein cytochrome b (cyt b) in Plasmodium falciparum. escholarship.org

In these studies, a series of cyclopropyl carboxamides were synthesized and evaluated for their ability to inhibit parasite growth. The research established a clear mechanism of action, with the compounds targeting the cyt b protein, a critical component of the electron transport chain. The investigation into the structure-activity relationship of these compounds provided valuable insights into the specific molecular interactions required for potent inhibition, highlighting the importance of the cyclopropylamide core in binding to the enzyme. escholarship.org

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The systematic study of how structural modifications to a molecule affect its biological activity, known as structure-activity relationship (SAR) studies, is a cornerstone of medicinal chemistry. The this compound scaffold has been the subject of such investigations to optimize its interaction with biological targets.

The cyclopropyl group in this compound derivatives has a profound impact on their molecular properties and biological activity. Its small, rigid structure introduces a defined conformational constraint, which can be beneficial for binding to the active site of a protein. Furthermore, the unique electronic properties of the cyclopropyl ring can influence the molecule's metabolic stability and pharmacokinetic profile.

In the study of antimalarial cyclopropyl carboxamides, the N-cyclopropyl substituent was found to be critical for antiparasitic activity. Removal of the N-cyclopropyl group from a template compound resulted in a significant loss of potency, with the EC50 value increasing from 0.14 µM to over 10 µM. escholarship.org This demonstrates the essential role of the cyclopropyl moiety in the interaction with the target protein, likely by providing a key binding interaction or by maintaining the bioactive conformation of the molecule. escholarship.org

Systematic derivatization of the N-cyclopropylbenzamide scaffold allows for a detailed exploration of the chemical space around the core structure, leading to the identification of compounds with improved potency and selectivity. These studies often involve modifications to the benzamide ring, the N-alkyl substituent, and the cyclopropyl group itself.

In the development of the p38α MAP kinase inhibitor AZD6703, optimization of the N-cyclopropylbenzamide core was guided by X-ray crystallography, which revealed how different substitutions influenced the binding mode of the inhibitors. nih.gov This allowed for targeted modifications to improve properties such as aqueous solubility and plasma protein binding while maintaining high potency. nih.gov

A focused library of cyclopropyl carboxamides was synthesized to explore the SAR for antimalarial activity. The table below presents a selection of these derivatives and their corresponding potencies, illustrating how small structural changes can lead to significant differences in biological activity.

| Compound | Structure | EC50 (µM) |

|---|---|---|

| W499 | Structure image of W499 | > 10 |

| 17 | Structure image of 17 | 0.14 |

| 18 | Structure image of 18 | > 10 |

EC50 values represent the concentration of the compound that inhibits 50% of Plasmodium falciparum growth in vitro. escholarship.org

This systematic approach to derivatization, coupled with detailed biological evaluation, is crucial for advancing our understanding of how this compound and its analogs interact with biological systems and for the development of new chemical tools and therapeutic agents.

Q & A

Q. What are the optimized synthetic routes for N-cyclopropyl-N-methylbenzamide, and how do reaction conditions influence yield?

The synthesis typically involves coupling benzoyl chloride derivatives with cyclopropylamine under controlled conditions. For example, a procedure using benzoyl chloride (9.09 mmol) and cyclopropylamine yielded N-cyclopropylbenzamide (94% yield) via nucleophilic acyl substitution . Variations in solvent (e.g., dichloromethane vs. methanol), temperature, and catalysts (e.g., pyridine as a base) can affect reaction efficiency. Alternative routes may employ Weinreb amide intermediates or microwave-assisted synthesis to improve regioselectivity .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR : H and C NMR confirm the cyclopropyl and methyl groups, with characteristic shifts at δ 0.5–1.5 ppm (cyclopropyl protons) and δ 2.8–3.2 ppm (N-methyl protons) .

- X-ray crystallography : Monoclinic crystal systems (space group P21/c) with unit cell parameters (e.g., Å) reveal planar amide bonds and steric effects from substituents .

- IR : Stretching frequencies near 1650–1680 cm confirm the carbonyl group .

Q. How should researchers handle and dispose of this compound to ensure safety and compliance?

- Handling : Use PPE (gloves, lab coats) and fume hoods to avoid inhalation or skin contact. P95 respirators are recommended for particulate exposure .

- Disposal : Segregate waste and collaborate with certified waste management services for incineration or chemical neutralization. Avoid aqueous disposal due to potential environmental persistence .

Q. What are the stability profiles of this compound under varying storage conditions?

The compound is stable at room temperature in inert atmospheres. Degradation risks increase with exposure to moisture, light, or acidic/basic conditions. Long-term storage in amber glass vials under argon is advised .

Advanced Research Questions

Q. How do substituents on the benzamide ring influence the compound’s bioactivity and physicochemical properties?

- Electron-withdrawing groups (e.g., Cl, CF) enhance metabolic stability but may reduce solubility. For example, 4-chloro derivatives exhibit improved receptor binding in agrochemical studies .

- Steric effects : Bulky substituents (e.g., cyclopropyl) can restrict conformational flexibility, altering interactions with biological targets . Quantitative Structure-Activity Relationship (QSAR) models are recommended to predict substituent effects .

Q. What strategies resolve contradictions in reported pharmacological data for this compound derivatives?

Discrepancies in IC values or receptor affinity may arise from assay variability (e.g., cell lines, incubation times). Researchers should:

- Validate findings using orthogonal assays (e.g., SPR vs. fluorescence polarization).

- Control for batch-to-batch purity differences via HPLC (>98% purity) .

- Replicate studies in independent labs to confirm reproducibility .

Q. How can computational modeling predict the metabolic pathways of this compound?

- In silico tools : Use software like Schrödinger’s ADMET Predictor or MetaSite to identify cytochrome P450 oxidation sites (e.g., cyclopropane ring opening).

- Docking studies : Map interactions with CYP3A4/2D6 isoforms to anticipate metabolite formation . Experimental validation via LC-MS/MS is critical to confirm predictions .

Q. What are the challenges in crystallizing this compound derivatives for structural studies?

- Polymorphism : Slow evaporation from polar solvents (e.g., ethanol) reduces polymorphic forms.

- Crystal packing : Cyclopropyl groups may introduce torsional strain, requiring low-temperature crystallization (e.g., −20°C) to stabilize lattice arrangements .

Q. How do solvent polarity and pH impact the compound’s reactivity in nucleophilic substitution reactions?

- Polar aprotic solvents (e.g., DMF) stabilize transition states, accelerating reactions.

- pH effects : Basic conditions (pH >10) deprotonate the amide nitrogen, reducing electrophilicity. Optimize pH to balance reactivity and stability .

Q. What advanced analytical techniques are needed to detect trace impurities in synthesized batches?

- HPLC-MS : Identifies low-abundance byproducts (e.g., hydrolyzed benzamide derivatives).

- NMR relaxation experiments : Detect amorphous impurities undetected by X-ray diffraction .

- Elemental analysis : Confirm stoichiometric consistency with theoretical values .

Methodological Guidance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.